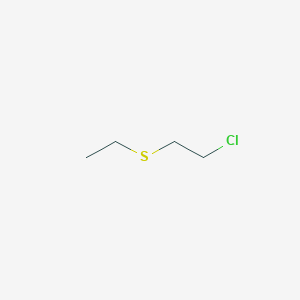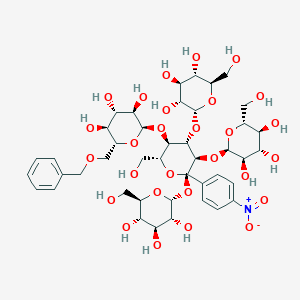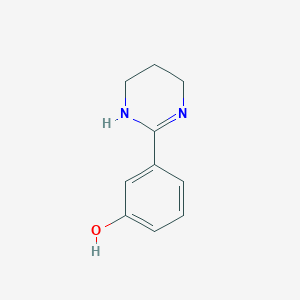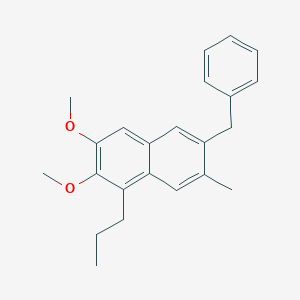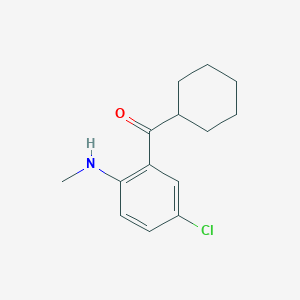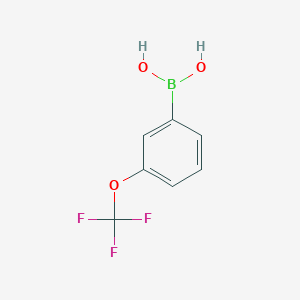
3-(Trifluoromethoxy)phenylboronic acid
Overview
Description
3-(Trifluoromethoxy)phenylboronic Acid is used as a reagent in the preparation of pyrrolo[1,2-a]pyrazinones as inhibitors of PIM kinases . It is also a reactant involved in the synthesis of biologically active molecules including lactate dehydrogenase inhibitors for use against cancer cell proliferation .
Synthesis Analysis
The primary method for the synthesis of boronic acids is through the electrophilic trapping of an organometallic reagent with a boric ester (e.g. B(Oi-Pr)3 or B(OMe)3). The reaction is performed at low temperature to attenuate over-alkylation that would lead to the formation of borinic, rather than boronic, esters .Scientific Research Applications
Suzuki-Miyaura Cross-Coupling Reactions
This compound is used as a reactant in Suzuki-Miyaura cross-coupling reactions . These reactions are a type of palladium-catalyzed cross-coupling reactions, used to synthesize carbon-carbon bonds. The process involves the reaction of an aryl or vinyl boronic acid with an aryl or vinyl halide .
Aerobic Oxidative Cross-Coupling
3-(Trifluoromethoxy)phenylboronic acid is also involved in aerobic oxidative cross-coupling reactions . This is a type of reaction where two different organic compounds are joined together in the presence of an oxidant .
Microwave-Assisted Petasis Reactions
This compound is used in microwave-assisted Petasis reactions . The Petasis reaction is a multi-component reaction, which combines an amine, a boronic acid, and a carbonyl compound to form an amine-substituted organic compound .
Rhodium-Catalyzed Addition Reactions
3-(Trifluoromethoxy)phenylboronic acid is used in rhodium-catalyzed addition reactions . These reactions involve the addition of a boronic acid to a carbon-carbon double bond in the presence of a rhodium catalyst .
Synthesis of Biologically Active Molecules
This compound is commonly used in the synthesis of biologically active molecules . These molecules have a wide range of applications in medicinal chemistry and drug discovery .
Antibacterial Activity
3-(Trifluoromethoxy)phenylboronic acid has shown antibacterial activity . It has been evaluated against Escherichia coli and Bacillus cereus . The compound’s potential interactions with LeuRS of Escherichia coli have been studied using docking studies .
Synthesis of Multisubstituted Purines
This compound is used in the synthesis of multisubstituted purines . These purines are used as P2X7 antagonists in the treatment of pain .
Synthesis of Heteroaryl Substituted Tetrahydropyrroloijquinolinone Derivatives
3-(Trifluoromethoxy)phenylboronic acid is used in the synthesis of heteroaryl substituted tetrahydropyrroloijquinolinone derivatives . These derivatives act as aldosterone synthase inhibitors .
Mechanism of Action
Target of Action
3-(Trifluoromethoxy)phenylboronic acid is a precursor commonly used in the synthesis of biologically active compounds . It is involved in the preparation of multisubstituted purines for use as P2X7 antagonists . The P2X7 receptor is a key player in inflammation and immunity, and its antagonists are being explored for the treatment of pain .
Mode of Action
The compound interacts with its targets through the Suzuki-Miyaura cross-coupling reaction . This reaction is a type of palladium-catalyzed cross-coupling process that allows for the formation of carbon-carbon bonds by the reaction of organoboron compounds (like 3-(Trifluoromethoxy)phenylboronic acid) and organic halides .
Biochemical Pathways
The Suzuki-Miyaura cross-coupling reaction is a key biochemical pathway affected by this compound . This reaction is widely used in organic chemistry to synthesize various biologically active compounds, including pharmaceuticals and polymers .
Pharmacokinetics
They are also known to be stable in the bloodstream .
Result of Action
The result of the action of 3-(Trifluoromethoxy)phenylboronic acid is the synthesis of various biologically active compounds . These include multisubstituted purines for use as P2X7 antagonists, heteroaryl substituted tetrahydropyrroloijquinolinone derivatives as aldosterone synthase inhibitors, and others .
Action Environment
The action of 3-(Trifluoromethoxy)phenylboronic acid is influenced by various environmental factors. For instance, the Suzuki-Miyaura cross-coupling reaction requires a palladium catalyst and a base . The reaction is typically performed in an organic solvent and can be influenced by temperature and pH . Additionally, the compound should be handled carefully as it may cause skin and eye irritation, respiratory irritation, and could be harmful if swallowed .
properties
IUPAC Name |
[3-(trifluoromethoxy)phenyl]boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6BF3O3/c9-7(10,11)14-6-3-1-2-5(4-6)8(12)13/h1-4,12-13H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UWDFWVLAHRQSKK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=CC=C1)OC(F)(F)F)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6BF3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40370274 | |
| Record name | 3-(Trifluoromethoxy)phenylboronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40370274 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
205.93 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(Trifluoromethoxy)phenylboronic acid | |
CAS RN |
179113-90-7 | |
| Record name | 3-(Trifluoromethoxy)phenylboronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40370274 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-(Trifluoromethoxy)phenylboronic Acid (contains varying amounts of Anhydride) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




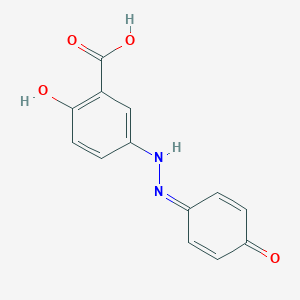
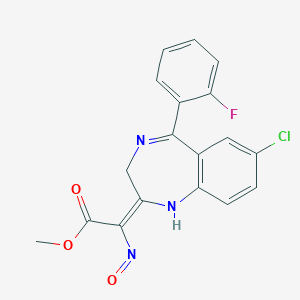
![8-Oxaspiro[4.5]decane-7,9-dione](/img/structure/B48965.png)
![2-[7-Chloro-5-(2-fluorophenyl)-1,3-dihydro-2H-1,4-benzodiazepin-2-ylidene]acetic Acid Methyl Ester](/img/structure/B48966.png)

![(2R)-2-[(3R,8S,9R,10R,13R,14S,16R,17R)-3-[(2S,3R,4S,5R)-4,5-dihydroxy-3-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxy-16-hydroxy-4,4,9,13,14-pentamethyl-11-oxo-1,2,3,7,8,10,12,15,16,17-decahydrocyclopenta[a]phenanthren-17-yl]-2-methyl-5-propan-2-ylfuran-3-one](/img/structure/B48970.png)
